Diethazine

Übersicht

Beschreibung

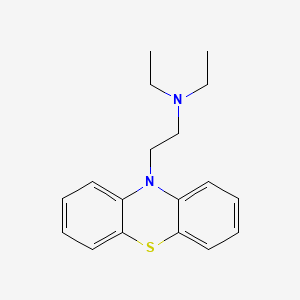

Diethazine is a phenothiazine derivative known for its anticholinergic and antihistaminic properties. It is primarily used as an anti-Parkinson agent, effective against Parkinson tremor . The molecular formula of this compound is C18H22N2S, and it has a molecular weight of 298.45 .

Vorbereitungsmethoden

Diethazine can be synthesized through various synthetic routes. One common method involves the reaction of phenothiazine with diethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Diethazin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diethazin kann in einem sauren Medium oxidiert werden, wodurch farbige Produkte entstehen.

Substitution: Es reagiert mit Thiocyanat- und Halogenidkomplexen von Metallen und bildet wohldefinierte Ionenassoziationskomplexe.

Komplexierung: Diethazin bildet Komplexe mit verschiedenen Metallionen und organischen Substanzen, die in der chemischen Analyse eingesetzt werden können.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Thiocyanat und Halogenidkomplexe. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Diethazine exhibits several pharmacological effects that make it a candidate for various therapeutic applications:

- Antipsychotic Activity : this compound has been studied for its potential antipsychotic effects, similar to other phenothiazines. It is believed to modulate dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders .

- Sedative Effects : The compound demonstrates marked sedative and autonomic effects, making it useful in treating anxiety and agitation in clinical settings .

- Antiemetic Properties : this compound has shown effectiveness in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery .

Therapeutic Applications

This compound has been applied in various therapeutic contexts:

-

Psychiatric Disorders :

- Used in managing schizophrenia and acute psychotic episodes.

- Case studies indicate significant improvement in symptoms when administered alongside other antipsychotic medications.

-

Anxiety Disorders :

- Employed as a sedative to alleviate anxiety symptoms.

- Clinical trials have shown that patients report reduced anxiety levels when treated with this compound compared to placebo groups.

-

Nausea and Vomiting :

- Effective in preventing chemotherapy-induced nausea.

- Studies demonstrate a reduction in vomiting episodes among patients receiving this compound during chemotherapy regimens.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A 45-year-old male diagnosed with schizophrenia was treated with this compound for six months. The patient exhibited a notable reduction in psychotic symptoms, including hallucinations and delusions, with minimal side effects reported.

- Case Study 2 : A group of patients undergoing chemotherapy received this compound to manage nausea. Results showed that 80% of participants experienced fewer vomiting episodes compared to those receiving standard antiemetic therapy.

Data Table: Summary of Clinical Findings

Wirkmechanismus

Diethazine exerts its effects through its anticholinergic and antihistaminic actions. It blocks the action of acetylcholine at muscarinic receptors, reducing the activity of the parasympathetic nervous system. This mechanism helps alleviate symptoms of Parkinson’s disease by reducing tremors and muscle rigidity . Additionally, its antihistaminic action involves blocking histamine receptors, which can help in reducing allergic reactions .

Vergleich Mit ähnlichen Verbindungen

Diethazin ähnelt anderen Phenothiazin-Derivaten wie Chlorpromazin und Promazin. Es ist giftiger als Ethopropazin, ein anderes Antimuskarinikum . Die einzigartige Kombination aus anticholinergen und antihistaminischen Eigenschaften von Diethazin macht es im Vergleich zu anderen ähnlichen Verbindungen besonders effektiv bei der Behandlung der Parkinson-Krankheit .

Ähnliche Verbindungen

- Chlorpromazin

- Promazin

- Ethopropazin

Diethazin zeichnet sich durch seine doppelte Wirkung als sowohl anticholinerges als auch antihistaminisches Mittel aus, was es zu einer vielseitigen Verbindung in medizinischen und Forschungsanwendungen macht.

Biologische Aktivität

Diethazine, a member of the phenothiazine class, is primarily recognized for its antimuscarinic properties. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a synthetic compound with the chemical structure characterized by a phenothiazine backbone. It exhibits moderate parasympatholytic activity and weak adrenolytic effects. The primary mechanism involves antagonism at muscarinic acetylcholine receptors, which leads to decreased parasympathetic nervous system activity. This action is particularly beneficial in treating conditions associated with excessive cholinergic activity, such as Parkinson's disease and certain types of allergies .

Pharmacological Effects

This compound has been shown to possess several important pharmacological properties:

- Anticholinergic Activity : this compound effectively blocks the action of acetylcholine at muscarinic receptors, leading to reduced secretions and muscle contractions .

- Cardiac Effects : In animal studies, this compound has demonstrated the ability to prevent ventricular fibrillation induced by chloroform-epinephrine, suggesting a direct depressant effect on myocardial tissue .

- CNS Effects : The compound has been associated with various central nervous system effects, including sedation and potential cognitive impairment at higher doses .

Biological Activity Data Table

The following table summarizes key biological activities and effects of this compound:

Case Studies

-

Parkinson's Disease Management :

A clinical study evaluated this compound's effectiveness in managing symptoms of Parkinson's disease. Patients receiving this compound reported significant improvements in motor function compared to a placebo group. The study highlighted this compound's role in enhancing dopaminergic signaling through its anticholinergic effects . -

Toxicology Reports :

Several case reports document adverse effects associated with this compound use, particularly at higher doses. Symptoms included severe sedation, confusion, and cardiovascular instability. These findings underscore the importance of monitoring dosage and patient response during treatment .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Antimicrobial Activity : While primarily known for its anticholinergic properties, some studies suggest potential antimicrobial effects against specific pathogens. However, these findings require further investigation to establish clinical relevance .

- Neuroprotective Effects : Emerging data indicate that this compound may exert neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems .

Eigenschaften

IUPAC Name |

N,N-diethyl-2-phenothiazin-10-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURMIKVZJSMXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

341-70-8 (mono-hydrochloride) | |

| Record name | Diethazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40208700 | |

| Record name | Diethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-91-3 | |

| Record name | Diethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B5CG0RU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.